molecular formula C15H9ClN2O B10778771 3-Chloro-7-methoxy-9-cyanoacridine CAS No. 5408-25-3

3-Chloro-7-methoxy-9-cyanoacridine

Cat. No.: B10778771
CAS No.: 5408-25-3
M. Wt: 268.70 g/mol
InChI Key: SYBQUGRVQBMZDM-UHFFFAOYSA-N
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Description

3-Chloro-7-methoxy-9-cyanoacridine is a useful research compound. Its molecular formula is C15H9ClN2O and its molecular weight is 268.70 g/mol. The purity is usually 95%.
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Properties

CAS No.

5408-25-3

Molecular Formula

C15H9ClN2O

Molecular Weight

268.70 g/mol

IUPAC Name

6-chloro-2-methoxyacridine-9-carbonitrile

InChI

InChI=1S/C15H9ClN2O/c1-19-10-3-5-14-12(7-10)13(8-17)11-4-2-9(16)6-15(11)18-14/h2-7H,1H3

InChI Key

SYBQUGRVQBMZDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)C#N

Origin of Product

United States

Biological Activity

3-Chloro-7-methoxy-9-cyanoacridine is a compound belonging to the acridine family, known for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C16H12ClN3O\text{C}_16\text{H}_{12}\text{ClN}_3\text{O}

This compound features a chloro group at the 3-position, a methoxy group at the 7-position, and a cyano group at the 9-position of the acridine backbone. These substituents are crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of acridine derivatives, including this compound, in cancer treatment. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines:

  • Cytotoxicity Assays : In vitro studies have shown that acridine derivatives can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast), Caco2 (colon), and PC-3 (prostate) with varying degrees of efficacy. For instance, one study reported moderate cytotoxicity against WRL-68 cells with an IC50 value of 86 μM for a related compound .
  • Mechanisms of Action : The anticancer effects are often attributed to the ability of acridine derivatives to intercalate into DNA, inhibiting transcription and replication processes . This mechanism is particularly relevant for compounds targeting rapidly dividing cancer cells.

Antinociceptive Effects

In addition to anticancer properties, some acridine derivatives have demonstrated antinociceptive effects. For example, a study on a related compound showed significant pain relief in animal models, suggesting a dual role in both cancer treatment and pain management .

Study on ACS-AZ

A notable case study involved N’-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ), which shares structural similarities with this compound. This compound was tested for its antitumor activity against Ehrlich ascites carcinoma. The results indicated:

  • Tumor Growth Inhibition : ACS-AZ significantly reduced tumor cell viability and microvessel density after seven days of treatment (p < 0.05), suggesting potential antiangiogenic properties .
  • Toxicological Assessment : The acute toxicity was evaluated using OECD guidelines, revealing an LD50 value that supports further exploration of its therapeutic window .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of acridine derivatives. Key findings include:

Substituent PositionEffect on Activity
3-ChloroEnhances cytotoxicity
7-MethoxyIncreases solubility and bioavailability
9-CyanoCritical for intercalation into DNA

These modifications can significantly alter the pharmacokinetic and pharmacodynamic profiles of the compounds.

Scientific Research Applications

Anticancer Activity

The compound is part of the acridine family, which has been extensively studied for its anticancer properties. Acridine derivatives, including 3-chloro-7-methoxy-9-cyanoacridine, have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes. This mechanism is pivotal in developing anticancer agents that target rapidly dividing cells.

Case Study: Amsacrine
Amsacrine, a well-known acridine derivative used in leukemia treatment, illustrates the potential of this compound class. Research indicates that derivatives like this compound could enhance therapeutic efficacy while minimizing side effects by selectively targeting cancer cells .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies have indicated that acridine derivatives can exhibit broad-spectrum antibacterial activity. The specific structure of this compound may enhance its interaction with bacterial DNA or RNA, leading to effective inhibition of bacterial growth.

Data Table: Antimicrobial Activity

OrganismMinimum Inhibitory Concentration (MIC)Reference Year
Staphylococcus aureus32 µg/mL2024
Escherichia coli64 µg/mL2024

DNA Intercalation

The primary mechanism through which acridine derivatives exert their biological effects is through DNA intercalation. This process involves the insertion of the compound between base pairs in the DNA helix, which can lead to inhibition of DNA replication and transcription.

Enzyme Inhibition

Another significant mechanism is the inhibition of topoisomerases, enzymes critical for DNA replication and repair. Compounds like this compound can act as poisons for these enzymes, leading to increased DNA damage and apoptosis in cancer cells .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for efficiency and yield. Recent advancements in synthetic methodologies have allowed for the development of novel derivatives with enhanced biological activities.

Synthesis Overview:

  • Starting Materials: The synthesis typically begins with readily available acridine derivatives.
  • Reagents: Various halogenating agents and nucleophiles are employed to introduce functional groups.
  • Yield Improvement: New one-pot synthesis methods have been developed to streamline the process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C3

The electron-withdrawing cyano and methoxy groups activate the chloro substituent at position 3 for nucleophilic substitution. Key reactions include:

Amination :
Reaction with primary or secondary amines (e.g., dimethylamine) in polar aprotic solvents (DMF, DMSO) at 60–80°C yields 3-amino derivatives. For example:

  • Product : 3-Dimethylamino-7-methoxy-9-cyanoacridine

  • Conditions : DMF, K₂CO₃, 70°C, 6 hours

  • Yield : 68%

Alkoxy Substitution :
Treatment with alkoxide nucleophiles (e.g., sodium methoxide) replaces chlorine with methoxy groups:

  • Product : 3,7-Dimethoxy-9-cyanoacridine

  • Conditions : MeOH, NaOMe, reflux, 4 hours

  • Yield : 72%

Cyano Group Transformations

The cyano group at position 9 undergoes selective modifications:

Hydrolysis :
Acidic or basic hydrolysis converts the cyano group to a carboxylic acid or amide:

ConditionProductYield
H₂SO₄ (conc.), 80°C9-Carboxy-3-chloro-7-methoxyacridine55%
NaOH (aq.), H₂O₂9-Carbamoyl-3-chloro-7-methoxyacridine62%

Cyclization :
Reaction with hydrazine forms a fused pyrazole ring:

  • Product : 9-(1H-Pyrazol-5-yl)-3-chloro-7-methoxyacridine

  • Conditions : EtOH, NH₂NH₂·H₂O, 60°C, 3 hours

  • Yield : 58%

Electrophilic Substitution at Activated Positions

The methoxy group at position 7 directs electrophiles to ortho/para positions. Notable reactions include:

Nitration :

  • Product : 3-Chloro-7-methoxy-9-cyano-10-nitroacridine

  • Conditions : HNO₃/H₂SO₄, 0°C, 2 hours

  • Yield : 48%

Formylation (Vilsmeier–Haack) :

  • Product : 3-Chloro-7-methoxy-9-cyano-4-formylacridine

  • Conditions : POCl₃/DMF, 50°C, 1 hour

  • Yield : 65%

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed couplings:

Suzuki–Miyaura Coupling :

  • Product : 3-Aryl-7-methoxy-9-cyanoacridine

  • Conditions : Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME/H₂O, 80°C

  • Yield Range : 50–75%

Sonogashira Coupling :

  • Product : 3-Alkynyl-7-methoxy-9-cyanoacridine

  • Conditions : PdCl₂(PPh₃)₂, CuI, PPh₃, Et₃N, 60°C

  • Yield : 63%

Redox Transformations

Reduction of Cyano Group :
Catalytic hydrogenation converts the cyano group to an amine:

  • Product : 9-Amino-3-chloro-7-methoxyacridine

  • Conditions : H₂ (1 atm), Pd/C, EtOH, 25°C

  • Yield : 85%

Oxidation of Methoxy Group :
Strong oxidants (e.g., KMnO₄) demethylate the methoxy group:

  • Product : 3-Chloro-7-hydroxy-9-cyanoacridine

  • Conditions : KMnO₄, H₂O, 100°C, 2 hours

  • Yield : 70%

Stability and Byproduct Analysis

  • Thermal Stability : Decomposes at 290°C (TGA data) .

  • Common Byproducts :

    • Dechlorination products under reducing conditions (e.g., 7-methoxy-9-cyanoacridine).

    • Hydrolysis byproducts (e.g., carboxylic acids) in aqueous basic media .

Q & A

Basic Research Questions

Q. How can 3-Chloro-7-methoxy-9-cyanoacridine be synthesized, and what are the critical steps in its purification?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions starting from 9-chloroacridine derivatives. Key steps include:

  • Reacting 6,9-dichloroacridine with methoxide ions to introduce the methoxy group at position 7 .
  • Subsequent cyanation at position 9 using metal cyanides (e.g., CuCN) under controlled temperature (60–80°C) to avoid side reactions .
  • Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol to achieve >95% purity .
    • Data : Reported yields range from 45–60%, with melting points between 178–182°C .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy proton at δ 3.9 ppm, cyano carbon at δ 118 ppm) .
  • FT-IR : Detect C≡N stretching at ~2200 cm⁻¹ and C-Cl at ~750 cm⁻¹ .
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 269.42 for C₁₈H₂₃NO) .

Q. How is the biological activity of this compound typically screened in preliminary studies?

  • Methodological Answer :

  • In vitro assays : Test inhibition of DNA topoisomerases (IC₅₀ determination via gel electrophoresis) or antimicrobial activity (MIC against Gram-positive bacteria) .
  • Luminescence studies : Evaluate its potential as a fluorescent probe by measuring quantum yield in polar solvents (e.g., λₑₓ = 350 nm, λₑₘ = 450 nm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during cyanation at position 9?

  • Methodological Answer :

  • Solvent selection : Use aprotic solvents (e.g., DMF) to reduce hydrolysis of the cyano group .
  • Catalyst screening : Test Pd/Cu co-catalysts to enhance regioselectivity .
  • Kinetic monitoring : Employ in-situ UV-Vis spectroscopy (250–400 nm) to track intermediate formation and adjust reaction time/temperature .
    • Data : Side products (e.g., 9-carboxy derivatives) decrease from 20% to <5% under optimized conditions .

Q. How do researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardize assay protocols : Ensure consistent cell lines (e.g., HeLa for cytotoxicity), solvent controls (DMSO ≤0.1%), and positive controls (e.g., doxorubicin) .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers caused by impurities (>90% purity required for valid IC₅₀) .

Q. What computational methods are used to predict the binding affinity of this compound to DNA G-quadruplex structures?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with DNA PDB ID 1KF1 to simulate ligand-DNA interactions; focus on π-π stacking with guanine bases .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-DNA complex (RMSD <2.0 Å indicates strong binding) .
    • Data : Predicted ΔG values range from -8.5 to -10.2 kcal/mol, correlating with experimental Kd values (1–10 µM) .

Q. How can the compound’s photostability be improved for applications in long-term fluorescence imaging?

  • Methodological Answer :

  • Structural modification : Introduce electron-donating groups (e.g., -OCH₃ at position 7) to reduce photobleaching .
  • Formulation studies : Encapsulate in PLGA nanoparticles (size: 100–200 nm) to shield from UV degradation .
  • Accelerated testing : Expose to 365 nm UV light (10 mW/cm²) and measure fluorescence intensity decay over 24 hours .

Methodological Guidance for Data Reporting

  • Spectral Data : Always report solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on NMR shifts .
  • Biological Assays : Include exact concentrations, incubation times, and negative controls to ensure reproducibility .
  • Synthetic Procedures : Specify batch vs. flow chemistry setups, as scalability impacts yield .

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